Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-
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Overview
Description
Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- is a heterocyclic organic compound with a fused ring structure consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- can be achieved through several methods. One common approach involves the Pechmann reaction, where an oxobenzopyran is converted to the target naphthofuran by an alkaline ring contraction . Another method includes the photochemical reaction of 2,3-disubstituted benzofurans, which involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .
Industrial Production Methods
Industrial production of naphtho[2,1-b]furan derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and application.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphtho[2,1-b]furan-2(1H)-one derivatives, while substitution reactions can yield various functionalized naphthofurans .
Scientific Research Applications
Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a fluorescent label for biomolecules and in peptide synthesis.
Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or interact with receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- include other naphthofuran derivatives and related heterocyclic compounds, such as:
Uniqueness
Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro- is unique due to its specific ring structure and the presence of the ethenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
167628-27-5 |
---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-ethenyl-1,2-dihydrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C14H12O/c1-2-10-9-15-13-8-7-11-5-3-4-6-12(11)14(10)13/h2-8,10H,1,9H2 |
InChI Key |
JGOMELLWMCLFKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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